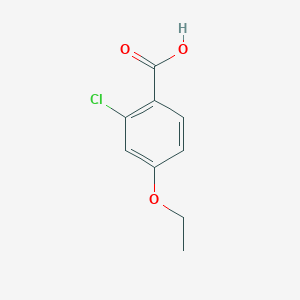

2-Chloro-4-ethoxybenzoic acid

Overview

Description

2-Chloro-4-ethoxybenzoic acid is a chemical compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 . It is a solid substance that is stored at temperatures between 2-8°C . The IUPAC name for this compound is 2-chloro-4-ethoxybenzoic acid .

Molecular Structure Analysis

The InChI code for 2-Chloro-4-ethoxybenzoic acid is 1S/C9H9ClO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12) . The compound has a static disorder around the Cl atoms .Physical And Chemical Properties Analysis

2-Chloro-4-ethoxybenzoic acid is a solid substance . It has a molecular weight of 200.62 . The compound is stored at temperatures between 2-8°C .Scientific Research Applications

Synthesis of Heterocyclic Compounds

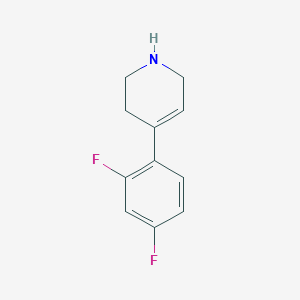

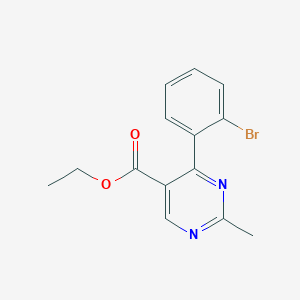

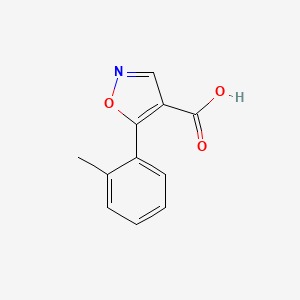

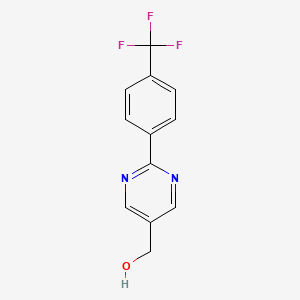

2-Chloro-4-ethoxybenzoic acid plays a role in the synthesis of condensed heterocyclic compounds. Research shows that the oxidative coupling of benzoic acid derivatives with alkynes, catalyzed by rhodium/copper under air, leads to the formation of isocoumarin derivatives, which exhibit solid-state fluorescence. This process also allows for the selective synthesis of 4-ethenylcarbazoles from amino-substituted benzoic acids, highlighting its utility in creating fluorescent compounds and complex heterocycles (Shimizu, Hirano, Satoh, & Miura, 2009).

Water Treatment and Environmental Impact

The behavior of chlorine and sodium hypochlorite towards organic compounds, including benzoic acid derivatives, in water treatment has been studied. This research is important for understanding the transformation of such compounds during water disinfection processes and their environmental impact. The study provides insights into the chlorination pathways of organic substrates, which are structural fragments of humic matter, and compares the effects of different chlorinating agents (Lebedev, Shaydullina, Sinikova, & Harchevnikova, 2004).

Enzymatic Chlorination Studies

Research on the enzymatic chlorination of fulvic acid, using chloroperoxidase in the presence of chloride and hydrogen peroxide, has shown the incorporation of chlorinated aromatic groups within macromolecules. This study is relevant for understanding the natural chlorination processes in the environment and their implications for soil and water chemistry. It highlights the potential environmental pathways through which chlorinated organic compounds, similar to 2-Chloro-4-ethoxybenzoic acid, might form and persist in natural settings (Niedan, Pavasars, & Oberg, 2000).

Chemical Synthesis and Material Science

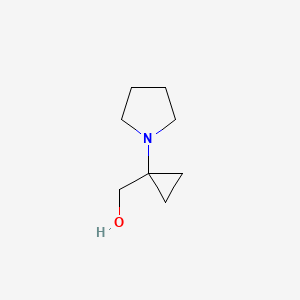

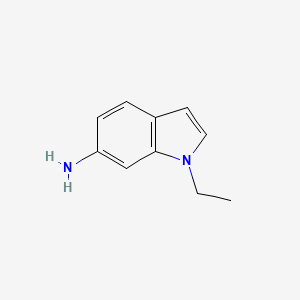

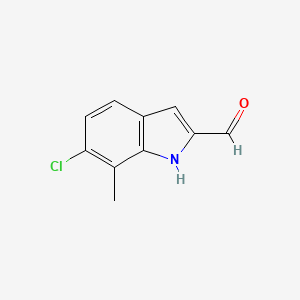

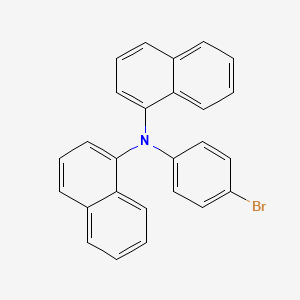

2-Chloro-4-ethoxybenzoic acid is involved in the synthesis of biaryl carboxylic acids, which serve as proton shuttles for selective functionalization processes. This application is crucial in the field of organic synthesis, particularly in the selective functionalization of indole C-H bonds, which is a significant reaction in pharmaceutical chemistry and material science. The research demonstrates the versatility of benzoic acid derivatives in facilitating complex organic transformations (Pi, Lu, Liu, Lu, Xiao, Fu, & Guimond, 2018).

Safety and Hazards

properties

IUPAC Name |

2-chloro-4-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVYWGVVTSRIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-ethoxybenzoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Aminothiazol-4-yl)-2-[(Z)-methoxyimino]acetamide](/img/structure/B1647659.png)

![N-[3-([4,5'-bipyrimidin]-2-ylamino)-4-methylphenyl]-4-[[(3S)-3-(dimethylamino)-1-pyrrolidinyl]methyl]-3-(trifluoromethyl)-benzamide, (HCl salt)](/img/structure/B1647685.png)